Butylbenzene

Catalog No.
S536824
CAS No.
104-51-8
M.F
C10H14
M. Wt
134.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylbenzene

CAS Number

104-51-8

Product Name

Butylbenzene

IUPAC Name

butylbenzene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

InChI

InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3

InChI Key

OCKPCBLVNKHBMX-UHFFFAOYSA-N

SMILES

CCCCC1=CC=CC=C1

Solubility

8.79e-05 M
Miscible with alcohol, ether, benzene
In water, 11.8 mg/L @ 25 °C

Synonyms

n-Butylbenzene; NSC 8465; NSC-8465; NSC8465

Canonical SMILES

CCCCC1=CC=CC=C1

Description

The exact mass of the compound Butylbenzene is 134.1096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.79e-05 mmiscible with alcohol, ether, benzenein water, 11.8 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8465. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent for Paints, Varnishes, and Resins

Specific Scientific Field: This application falls under the field of Industrial Chemistry .

Application Summary: Butylbenzene is predominantly used as a solvent for paints, varnishes, and resins due to its ability to effectively dissolve other substances .

Methods of Application: The use of Butylbenzene as a solvent involves mixing it with the substance to be dissolved until a homogeneous solution is obtained. The exact proportions and conditions would depend on the specific requirements of the application .

Results or Outcomes: The result of using Butylbenzene as a solvent is a smooth, evenly distributed solution of the substance . This allows for easier application and better performance of paints, varnishes, and resins .

Intermediate in the Manufacture of Other Chemicals

Specific Scientific Field: This application is relevant to the field of Chemical Manufacturing .

Application Summary: Butylbenzene is used as an intermediate in the manufacture of other chemicals .

Methods of Application: The exact methods of application would depend on the specific chemical being manufactured. Generally, Butylbenzene would be reacted with other substances under controlled conditions to produce the desired product .

Results or Outcomes: The use of Butylbenzene as an intermediate in chemical manufacturing contributes to the production of a wide range of chemicals. The exact outcomes would depend on the specific manufacturing process .

Acid Catalyzed Cracking of Polystyrene

Specific Scientific Field: This application is relevant to the field of Chemical Reaction Engineering .

Application Summary: Butylbenzene plays a role in the acid-catalyzed cracking of polystyrene . This process is used to break down large molecules into smaller ones, which can be more useful for certain applications .

Methods of Application: The transformation of n-butylbenzene, sec-butylbenzene, iso-butylbenzene, tert-butylbenzene, 4-phenyl-1-butene, n-propylbenzene and n-hexylbenzene over silicaalumina and alumina acid catalysts is involved in this process .

Results or Outcomes: The result of this process is the production of smaller, more useful molecules from larger ones .

Environmental and Health Impact Research

Specific Scientific Field: This application falls under the field of Environmental Science and Public Health .

Application Summary: Research is ongoing to develop safer, more sustainable alternatives to butylbenzene and similar compounds . Scientists are also studying its effects on the environment and human health in more detail to ensure that regulations stay up-to-date and effective .

Methods of Application: This involves conducting various experiments and studies to understand the impact of butylbenzene on the environment and human health .

Results or Outcomes: The outcomes of this research can lead to the development of safer alternatives to butylbenzene, as well as more effective regulations for its use .

Production of Butylbenzene

Application Summary: The production of butylbenzene typically involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid .

Methods of Application: Alkylation, as a key method in the petrochemical industry, involves the addition of an alkyl group to a molecule, enhancing its complexity .

Results or Outcomes: The result of this process is the production of butylbenzene, a valuable chemical compound that plays a significant role in the chemical industry .

Mass Spectrometry

Specific Scientific Field: This application falls under the field of Analytical Chemistry .

Application Summary: Butylbenzene is used in mass spectrometry, a technique used to identify and quantify molecules based on their mass-to-charge ratio .

Methods of Application: In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The ions are then detected and their relative abundance is measured .

Results or Outcomes: The use of butylbenzene in mass spectrometry can help in the identification and quantification of molecules, contributing to various fields such as drug discovery, environmental analysis, and forensic science .

Butylbenzene, also known as n-butylbenzene or 1-phenylbutane, is an organic compound with the chemical formula C10H14\text{C}_{10}\text{H}_{14}. It appears as a colorless liquid with a distinct aromatic odor and is characterized by its relatively low density compared to water, making it insoluble in aqueous solutions. This compound is primarily used in the production of plastics and as a solvent in various industrial applications. Its molecular weight is approximately 134.22 g/mol, and it exhibits moderate volatility with a boiling point around 183.3 °C (361.9 °F) and a melting point of -87.9 °C .

Butylbenzene itself does not have a well-defined mechanism of action in biological systems. However, due to its aromatic structure, it may exhibit weak interactions with biomolecules through mechanisms like pi-pi stacking []. Further research is needed to understand its specific biological effects.

  • Oxidation: The compound can be oxidized to form benzoic acid when treated with oxidizing agents, particularly if there is a benzylic hydrogen present .
  • Substitution Reactions: It participates in electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. These reactions typically require an acid catalyst .
  • Friedel-Crafts Reactions: Butylbenzene can also engage in Friedel-Crafts alkylation and acylation reactions, allowing for the introduction of various functional groups onto the aromatic ring .

While specific biological activity data on butylbenzene is limited, it is known to cause irritation upon exposure. Inhalation or skin contact may lead to significant irritation of the respiratory tract and skin. Long-term exposure may pose additional health risks, but detailed toxicological profiles are still under investigation .

Several methods are employed for synthesizing butylbenzene:

  • Kumada Coupling: One of the earliest methods involved the reaction of chlorobenzene with butylmagnesium bromide using nickel diphosphine catalysts. This method is noted for its efficiency and mild conditions .
  • Alkylation of Benzene: Butylbenzene can be synthesized through the alkylation of benzene with butylene in the presence of a catalyst, typically aluminum chloride or similar Lewis acids .
  • Direct Hydrocarbon Reactions: Another approach includes the direct reaction of phenol derivatives with butylenes under specific conditions to yield butylbenzene .

Butylbenzene has diverse applications across various industries:

  • Solvent Use: It serves as an effective solvent in chemical manufacturing processes, particularly for reactions, extractions, and separations due to its high solvency power .
  • Paints and Coatings: In the paint industry, butylbenzene is utilized for dissolving resins and pigments, enhancing performance and durability .
  • Adhesives and Sealants: It acts as a solvent in formulating adhesives, contributing to viscosity control and bonding strength .
  • Cleaning Agents: The compound is also used in automotive and industrial cleaning products due to its ability to dissolve grease and oil effectively .

Research into the interactions of butylbenzene with other chemicals has shown that it can react vigorously with strong oxidizing agents, leading to exothermic reactions that may result in explosions under certain conditions. Moreover, studies have indicated that butylbenzene's oxidation kinetics are crucial for understanding its behavior in combustion processes and environmental degradation .

Butylbenzene shares structural similarities with several other compounds. Below is a comparison highlighting its unique features:

CompoundStructure TypeKey Features
EthylbenzeneAromatic hydrocarbonUsed primarily as an intermediate in styrene production; less dense than water.
IsobutylbenzeneAromatic hydrocarbonHas branched structure; higher octane rating compared to straight-chain variants.
Sec-butylbenzeneAromatic hydrocarbonAlso possesses a branched structure; exhibits different reactivity patterns compared to n-butylbenzene.
TolueneAromatic hydrocarbonCommonly used as an industrial solvent; more volatile than butylbenzene.

Uniqueness of Butylbenzene: Butylbenzene's straight-chain structure allows for distinct reactivity patterns in electrophilic substitution reactions compared to its branched counterparts like isobutylbenzene. Its applications as a solvent and in industrial processes further distinguish it from similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

N-butylbenzene appears as a colorless liquid. Less dense than water and insoluble in water. Used to make plastics and as a solvent.

Color/Form

Colorless liquid

XLogP3

4.4

Exact Mass

134.1096

Boiling Point

183.3 °C

Flash Point

160 °F (NFPA, 2010)
160 °F (71 °C) (open cup)

Vapor Density

4.6 (Air=1)

Density

0.8601 g/cu cm @ 20 °C

LogP

4.38 (LogP)
log Kow = 4.38

Appearance

Solid powder

Melting Point

-87.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S8XZ2901RZ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 34 of 39 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (64.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (67.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (82.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (17.65%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

In the present study /the authors have/ examined the effects of hydrocarbons on the formation of reactive oxygen species (ROS) in human neutrophil granulocytes in vitro. We found that hydrocarbons induce ROS formation in a concentration-dependent manner and that the ROS-inducing potency increases with increasing number of carbon atoms in the structure. In general, aromatic hydrocarbons were less potent inducers of ROS than aliphatic and cyclic hydrocarbons. The most potent compound in each group, t-butylcyclohexane, n-decane, and n-butylbenzene, were chosen for mechanistic studies. ROS formation was inhibited by the MEK1/2 inhibitor U0126, the tyrosine kinase inhibitor erbstatin-A, and the phosphatidylinositol-3 kinase inhibitor wortmannin. The involvement of the ERK1/2 pathway was confirmed by Western blot analysis of phosphorylated ERK1/2. The study revealed only small differences in the mechanisms involved for the three compounds. The responses were not affected by Pertussis toxin, indicating that Gi-protein coupled receptors are not involved in neutrophil activation after hydrocarbon exposure. Based on these findings we propose a mechanism involving tyrosine kinases, PI3 kinase, and the ERK1/2 pathway, leading to activation of the NADPH oxidase and production of ROS in neutrophils stimulated by organic solvents.

Vapor Pressure

1.06 mmHg
1.06 mm Hg @ 25 °C

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

104-51-8

Wikipedia

N-butylbenzene

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Prepared from benzene and n-butyl chloride in presence of AlCl3

General Manufacturing Information

Benzene, butyl-: ACTIVE
The temperature range for smooth interaction of bromobenzene, 1-bromobutane, and sodium in ether to give butylbenzene is critical. Below 15 C reaction is delayed but later becomes vigorous , and above 30 C the reaction becomes violent. /Sodium/

Analytic Laboratory Methods

Method: EPA-NERL 502.2, Volatile Organic Compounds in Water by Purge and Trap Capillary Column Gas Chromatography with Photoionization and Electrolytic Conductivity Detectors in Series; Analyte: n-butylbenzene; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Level: 0.02 ug/L.
Method: EPA-NERL 524.2, Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry; Analyte: n-butylbenzene; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Level: 0.03 ug/L.
Method: STD-METH 6200B, Purge and Trap Capillary-Column GC/MS Method; Analyte: n-butylbenzene; Matrix: water; Detection Level: 0.02 ug/L.
Method: STD-METH 6200C, Purge and Trap Capillary-Column GC Method ; Analyte: n-butylbenzene; Matrix: water; Detection Level: 0.02 ug/L.
For more Analytic Laboratory Methods (Complete) data for n-BUTYLBENZENE (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Bioactivities of 3-Butylidenephthalide and n-Butylbenzene from the Essential Oil ofLigusticum jeholense against Stored-product Insects

Cheng Luo, Dong-Liang Li, Yang Wang, Shan-Shan Guo, Shu-Shan Du
PMID: 31413242   DOI: 10.5650/jos.ess19080

Abstract

The essential oil extracted from roots and rhizomes of Ligusticum jeholense Nakai et Kitagawa was investigated for its chemical composition by GC-MS analysis, and evaluated for its contact toxicity and repellency against Tribolium castaneum and Lasioderma serricorne, along with some of its individual components. The essential oil was rich in aromatics (65.34%) with low molecular weight. Major components included sedanolide (33.95%), 3-butylidenephthalide (18.76%), spathulenol (8.90%) and myristicin (6.76%). The results of bioassays indicated that the essential oil of L. jeholense and 3-butylidenephthalide possessed significant repellent activities against T. castaneum at 2 and 4 h post-exposure. Meanwhile, 3-butylidenephthalide had potent contact toxicity against L. serricorne (LD
= 13.64 µg/adult). The minor component n-butylbenzene in the oil was highly toxic to T. castaneum (LD
= 23.99 µg/adult) and L. serricorne (LD
= 7.86 µg/adult) in contact assays, but failed to repel these beetles at all testing concentrations. Spathulenol and myristicin exerted good insecticidal and repellent effects on the two target insects. This work suggests that the essential oil of L. jeholense has promising potential for development as natural insecticide or repellent to control pest damage in warehouses.


[Gas chromatography for determination of N-butylbenzene in workplace atmosphere]

Qitao Tan, Zhaozhi Zhang, Dongjian Yan
PMID: 25916373   DOI:

Abstract

To establish a method for the determination of N-butylbenzene in the workplace atmosphere by gas chromatography.
N-butylbenzene in the workplace atmosphere was collected by activated charcoal tube, desorbed using carbon disulfide, and determined by capillary column gas chromatography.
The method showed a linear relationship within the range of 0∼100 µg/ml. The regression equation was y = 0.870x-0.014, with the correlation coefficient r being 0.999 9. The limit of detection was 0.32 µg/ml. The minimum detectable concentration was 0.21 mg/m³ (with sampled air volume of 1.5 L). The average spike recovery rate was 97.8%∼102.6%. The within-run precision was 3.06% and the between-run precision was 3.64%. The rate of average desorption was 99.6%. The breakthrough volume was 6.34 mg. The sampling efficiency was 100%. The samples could be stored for at least 7 days at room temperature.
All parameters of the method meet the requirements of GBZ/T 210.4-2008 "Guide for establishing occupational health standards-Part 4 Determination methods of air chemicals in workplace" and can be applied for the determination of N-butylbenzene in workplace atmosphere.


Speed-resolution advantage of turbulent supercritical fluid chromatography in open tubular columns: II - Theoretical and experimental evidences

Fabrice Gritti, Michael Fogwill
PMID: 28434714   DOI: 10.1016/j.chroma.2017.04.032

Abstract

The potential advantage of turbulent supercritical fluid chromatography (TSFC) in open tubular columns (OTC) was evaluated on both theoretical and practical viewpoints. First, the dispersion model derived by Golay in 1958 and recently extended from laminar to turbulent flow regime is used for the predictions of the speed-resolution performance in TSFC. The average dispersion coefficient of matter in the turbulent flow regime was taken from the available experimental data over a range of Reynolds number from 2000 to 6000. Kinetic plots are built at constant pressure drop (ΔP=4500psi) and Schmidt number (Sc=15) for four inner diameters (10, 30, 100, and 300μm) of the OTC and for three retention factors (0, 1, and 10). Accordingly, in turbulent flow regime, for a Reynolds number of 4000 and a retention factor of 1 (the stationary film thickness is assumed to be negligible with respect to the OTC diameter), the theory projects that a 300μm i.d. OTC has the same speed-resolution power (200,000 theoretical plates; 2.4min hold-up time) as that of a 10μm i.d. OTC operated in laminar flow regime. Secondly, the experimental plate heights of n-butylbenzene are measured in laminar and turbulent flow regimes for a 180μm×4.8m fused silica capillary column using pure carbon dioxide as the mobile phase. The back pressure regulator was set at 1500psi, the temperature was uniform at 297K, and the flow rate was increased step-wise from 0.50 to 3.60mL/min so that the experimental Reynolds number increases from 700 to 5400. The experiments are in good agreement with the plate heights projected in TSFC at high flow rates and with those expected at low flow rates in a laminar flow regime.


Study of the potential oxidative stress induced by six solvents in the rat brain

Monique Chalansonnet, Nathalie Carabin, Stéphane Boucard, Frédéric Cosnier, Hervé Nunge, François Gagnaire
PMID: 23270871   DOI: 10.1016/j.neuro.2012.12.002

Abstract

The mechanisms of action involved in the neurotoxicity of solvents are poorly understood. In vitro studies have suggested that the effects of some solvents might be due to the formation of reactive oxygen species (ROS). This study assesses hydroxyl radical (OH) generation and measures malondialdehyde (MDA) levels in the cerebral tissue of rats exposed to six solvents (n-hexane, n-octane, toluene, n-butylbenzene, cyclohexane and 1,2,4-trimethylcyclohexane). Three of these solvents have been shown to generate ROS in studies carried out in vitro on granular cell cultures from rat cerebellum. We assessed OH production by quantifying the rate of formation of 3,4-dihydroxybenzoic acid using a trapping agent, 4-hydroxybenzoic acid, infused via the microdialysis probe, into the prefrontal cortex of rats exposed intraperitoneally to the solvents. Extracellular MDA was quantified in microdialysates collected from the prefrontal cortex of rats exposed, 6h/day for ten days, to 1000ppm of the solvents (except for n-butylbenzene, generated at 830ppm) in inhalation chambers. Tissue levels of free and total MDA were measured in different brain structures for rats acutely (intraperitoneal route) and sub-acutely (inhalation) exposed to solvents. None of the six solvents studied increased the production of hydroxyl radicals in the prefrontal cortex after acute administration. Nor did they increase extracellular or tissue levels of MDA after 10 days' inhalation exposure. On the other hand, a decrease in the concentrations of free MDA in brain structures was observed after acute administration of n-hexane, 1,2,4-trimethylcyclohexane, toluene and n-butylbenzene. Therefore, data of this study carried out in vivo did not confirm observations made in vitro on cell cultures.


Development of an equilibrium headspace gas chromatographic method for the measurement of noncovalent association and partitioning of n-alkylbenzenes at infinite dilution in fulvic acid pseudophase

Mahmoud D Eljack, Rachael E Wilson, Abul Hussam, Shahamat U Khan
PMID: 25622521   DOI: 10.1016/j.chroma.2015.01.021

Abstract

Fulvic acid (FA), the most important water soluble fraction of humic substances in nature, is known to form aggregate pseudophase and complexes with organic and inorganic species. Here, we report a novel equilibrium headspace gas chromatography (eHSGC) and a two-step reaction model to measure n-alkylbenzene-FA association constant (K11) and n-alkylbenzene-pseudophase FAn association constant (Kn1) without solute concentration and response factor. The K11 and Kn1 values were 2-3 orders of magnitude higher than those for sodium dodecylsulfate. Changes in peak area were used to calculate the critical FA-aggregation concentration (cfc), mole fraction based partition coefficients (Kx), activity coefficients of solute inside the aggregate pseudophase (γm(∞)), and transfer free energies of alkyl CH2 at infinite dilution. The cfc was found to be 10±0.5μM. The Kx values are of the order of 10(7) in the FA-aggregate pseudophase. The data shows that benzene has the lowest (0.0002) and n-butylbenzene has the highest (0.01) γm(∞) values, which are seven orders of magnitude smaller than γw(∞) in water. The transfer free energy of association of a CH2 group, -155cal/mol, compared to that of benzene, -9722cal/mol, indicates that the FA-aggregate pseudophase is more polarizable benzene-like and less n-alkane aliphatic-like.


Reduced Free Energy Perturbation/Hamiltonian Replica Exchange Molecular Dynamics Method with Unbiased Alchemical Thermodynamic Axis

Wei Jiang, Jonathan Thirman, Sunhwan Jo, Benoît Roux
PMID: 30253098   DOI: 10.1021/acs.jpcb.8b03277

Abstract

Replica-exchange molecular dynamics (REMD) has been proven to efficiently improve the convergence of free-energy perturbation (FEP) calculations involving considerable reorganization of their surrounding. We previously introduced the FEP/(λ,H)-REMD algorithm for ligand binding, in which replicas along the alchemical thermodynamic coupling axis λ were expanded as a series of Hamiltonian boosted replicas along a second axis to form a two-dimensional replica-exchange exchange map [Jiang, W.; Roux, B., J. Chem. Theory Comput. 2010, 6 (9), 2559-2565]. Aiming to achieve a similar performance at a lower computational cost, we propose here a modified version of this algorithm in which only the end-states along the alchemical axis are augmented by boosted replicas. The reduced FEP/(λ,H)-REMD method with one-dimensional unbiased alchemical thermodynamic coupling axis λ is implemented on the basis of generic multiple copy algorithm (MCA) module of the biomolecular simulation program NAMD. The flexible MCA framework of NAMD enables a user to design customized replica-exchange patterns through Tcl scripting in the context of a highly parallelized simulation program without touching the source code. Two Hamiltonian tempering boosting scheme were examined with the new algorithm: a first one based on potential energy rescaling of a preidentified "solute" and a second one via the introduction of flattening torsional free-energy barriers. As two illustrative examples with reliable experiment data, the absolute binding free energies of p-xylene and n-butylbenzene to the nonpolar cavity of the L99A mutant of T4 lysozyme were calculated. The tests demonstrate that the new protocol efficiently enhances the sampling of torsional motions for backbone and side chains around the binding pocket and accelerates the convergence of the free-energy computations.


Isomerization and dissociation of n-butylbenzene radical cation

Stéphanie Halbert, Guy Bouchoux
PMID: 22229805   DOI: 10.1021/jp211673f

Abstract

Fragmentation mechanisms of ionized butylbenzene to give m/z 91 and m/z 92 fragment ions have been examined at the G3B3 and G3MP2B3 levels of theory. It is shown that the energetically favored pathways lead to tropylium, Tr(+), and methylene-2,4-cyclohexadiene, MCD(•+), ions. Formation of m/z 91 benzyl ions, Bz(+), by a simple bond fission (SBF) process, needs about 30 kJ/mol more energy than Tr(+). Possible formation of C(7)H(8)(•+) ions of structures different from the retro-ene rearrangement (RER) product, MCD(•+), has been also considered. Comparison with experimental data of this "thermometer" system is done through a kinetic modeling using Rice-Ramsperger-Kassel-Marcus (RRKM) and orbiting transition state (OTS) rate constant calculations on the G3MP2B3 0 K energy surface. The results agree with previous experimental observation if (i) the competitive formation of Tr(+) and Bz(+) is taken into account in the m/z 91 pathway, and (ii) the stepwise character of the RER fragmentation is introduced in the m/z 92 fragmentation route.


Active flow management in preparative chromatographic separations: a preliminary investigation into enhanced separation using a curtain flow inlet fitting and segmented flow outlet fitting

Michelle Camenzuli, Harald J Ritchie, James R Ladine, R Andrew Shalliker
PMID: 22228597   DOI: 10.1002/jssc.201100687

Abstract

Active flow management in the form of curtain flow sample introduction and segmented outlet flow control has been shown to enable sample to elute through a chromatography column under the principles of the "infinite diameter column". Such an elution process avoids the detrimental effects of the heterogeneity of particle-packed chromatographic columns by injecting the sample directly into the radial core region of the column, thus avoiding wall effects. The process described herein illustrates how the principles of the infinite diameter column can be applied using conventional injection devices suitable for long-term analysis that requires robust protocols. Using this approach, sensitivity in separation was 2.5 times greater than conventional chromatography, yielding a product at twice the concentration. Benefits of curtain flow injection are thus relevant to both preparative-scale and analytical-scale separations.


The shape of gaseous n-butylbenzene: assessment of computational methods and comparison with experiments

Stéphanie Halbert, Carine Clavaguéra, Guy Bouchoux
PMID: 21328399   DOI: 10.1002/jcc.21733

Abstract

Conformational landscape of neutral and ionized n-butylbenzene has been examined. Geometries have been optimized at the B3LYP/6-31G(d), B3LYP/6-31+G(d,p), B3LYP-D/6-31+G(d,p), B2PLYP/6-31+G(d,p), B2PLYP-D/6-31+G(d,p), B97-D/6-31+G(d,p), and M06-2X/6-31+G(d,p) levels. This study is complemented by energy computations using 6-311++G(3df,2p) basis set and CBS-QB3 and G3MP2B3 composite methods to obtain accurate relative enthalpies. Five distinguishable conformers have been identified for both the neutral and ionized systems. Comparison with experimentally determined rotational constants shows that the best geometrical parameters are provided by B3LYP-D and M06-2X functionals, which include an explicit treatment of dispersion effects. Composite G3MP2B3 and CBS-QB3 methods, and B2PLYP-D, B3LYP-D, B97-D, and M06-2X functionals, provide comparable relative energies for the two sets of neutral and ionized conformers of butyl benzene. An exception is noted however for conformer V(+) the stability of which being overestimated by the B3LYP-D and B97-D functionals. The better stability of neutral conformers I, III, and IV, and of cation I(+) , demonstrated by our computations, is in perfect agreement with conclusions based on micro wave, fluorescence, and multiphoton ionization experiments.


A two-generation reproductive toxicity study of n-butylbenzene in rats

Hiroyuki Izumi, Eisuke Kimura, Takafumi Ota, Shinya Shimazu
PMID: 16641541   DOI: 10.2131/jts.30.s21

Abstract

N-butylbenzene (n-BB), which is suspected of having endocrine disrupting effects, was administered orally by gavage at dose levels of 0, 30, 100, and 300 mg/kg/day to groups of Crj: CD (SD) IGS rats (24 males and 24 females per group) over 2 generations, and the effects on fertility of the parental animals and development/growth of the offspring were investigated. In the F0 and F1 parental animals, n-BB at the doses of 30 mg/kg/day and above increased the liver weights, and the doses of 100 and 300 mg/kg/day increased the kidney weights and caused histopathological changes in the liver and kidney. Moreover, the dose of 300 mg/kg/day also increase adrenal gland weights and there was a tendency for inhibition of body weight gain. With respect to effects on fertility, no significant findings were noted in the F0 parental males and females. Furthermore, it was concluded that n-BB did not induce serious reproductive toxicity in the F1 parental animals and no effects on the endocrine system were recognized. In the F1 and F2 offspring, n-BB at 300 mg/kg/day increased the thymus weights.


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